molecular formula C26H20O6 B338548 4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate

4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate

Cat. No.: B338548
M. Wt: 428.4 g/mol
InChI Key: ORMVZCWVPKVXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, drug design, and material science. This particular compound features a coumarin moiety linked to a phenyl benzoate structure, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the O-sulfonylation of 7-hydroxy-4-methylcoumarin with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane . This intermediate can then be further reacted with acetic anhydride to introduce the acetyl group, followed by esterification with 4-methylbenzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The coumarin moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium

Properties

Molecular Formula

C26H20O6

Molecular Weight

428.4 g/mol

IUPAC Name

[4-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C26H20O6/c1-16-3-5-19(6-4-16)26(29)31-20-9-7-18(8-10-20)23(27)15-30-21-11-12-22-17(2)13-25(28)32-24(22)14-21/h3-14H,15H2,1-2H3

InChI Key

ORMVZCWVPKVXID-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

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